Dolastatin 18

cytotoxicity NSCLC tubulin inhibitor

Dolastatin 18 is a thiazole-containing linear depsipeptide originally isolated from the marine mollusk Dolabella auricularia (yield 1.51 × 10⁻⁷%) that exhibits selective cancer cell growth inhibitory activity. Its structure was confirmed by total synthesis and X‑ray crystallography, revealing an unusual (R)‑N‑Me‑Phe stereochemistry.

Molecular Formula C35H46N4O4S
Molecular Weight 618.8 g/mol
Cat. No. B1247242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolastatin 18
Synonymsdolastatin 18
Molecular FormulaC35H46N4O4S
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCCCC(=O)C(C)(C)C(=O)NC(CC(C)C)C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3
InChIInChI=1S/C35H46N4O4S/c1-7-14-30(40)35(4,5)34(43)38-28(21-24(2)3)33(42)39(6)29(23-26-17-12-9-13-18-26)31(41)37-27(32-36-19-20-44-32)22-25-15-10-8-11-16-25/h8-13,15-20,24,27-29H,7,14,21-23H2,1-6H3,(H,37,41)(H,38,43)/t27-,28-,29+/m0/s1
InChIKeyUIDOZVWMHKZYAU-YTCPBCGMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolastatin 18 – A Structurally Distinct Thiazole-Containing Depsipeptide for Selective Cytotoxicity Studies


Dolastatin 18 is a thiazole-containing linear depsipeptide originally isolated from the marine mollusk Dolabella auricularia (yield 1.51 × 10⁻⁷%) that exhibits selective cancer cell growth inhibitory activity [1]. Its structure was confirmed by total synthesis and X‑ray crystallography, revealing an unusual (R)‑N‑Me‑Phe stereochemistry [2]. Unlike the ultra‑potent, clinically‑exploited dolastatin‑10/auristatin family, Dolastatin 18 presents a tripeptide scaffold with a unique right‑hand side thiazole–dolaphenine terminus, offering a differentiated pharmacology profile for mechanistic and selectivity studies [3].

Moderate-affinity tubulin probe for mechanistic and kinetic studies at the vinca domain
Structurally differentiated scaffold with a C-terminal thiazole ring absent in auristatins
Synthesis-verified reference material with X-ray crystallographic confirmation available

Why Dolastatin 18 Cannot Be Substituted by Dolastatin 10, Dolastatin 15, or Auristatins


Dolastatins and auristatins bind the vinca domain of tubulin yet display widely divergent potencies (IC₅₀ differences > 10³‑fold), cellular sensitivity patterns, and structure‑activity relationships [1]. Dolastatin 10 and MMAE achieve picomolar to sub‑nanomolar GI₅₀ values (0.01 nM NCI‑60 panel; 0.683 nM NCI‑H460) whereas Dolastatin 18 exerts modest, sub‑micromolar activity on the same NCI‑H460 line (GI₅₀ ≈ 0.63 μM) [2]. This potency gap, combined with unique stereochemistry and the presence of a thiazole ring absent in common auristatins, makes Dolastatin 18 unsuitable as a drop‑in replacement for high‑potency payloads and instead positions it as a moderate‑affinity probe for tubulin‑binding kinetics, resistance profiling, or non‑cytotoxic effector studies [3].

Dolastatin 18
Sub-micromolar cellular potency — assay-response context may differ markedly from picomolar auristatins or dolastatin 10; not a high-potency payload replacement
MMAE / MMAF
No thiazole pharmacophore or (R)-N-Me-Phe stereochemistry — thiazole-dependent tubulin interactions may not transfer to auristatin-based tools
Dolastatin 10 / 15
Pentapeptide scaffold without thiazole terminus — stereochemistry and tubulin-binding kinetics may shift; cellular sensitivity profiles are not interchangeable

Dolastatin 18 Quantitative Differentiation Evidence: Head‑to‑Head Data Versus Key Analogs


Cytostatic Potency Against NCI‑H460 NSCLC: Dolastatin 18 Is > 1,000‑Fold Less Potent Than MMAE

In the same NCI‑H460 non‑small‑cell lung cancer line, Dolastatin 18 shows a GI₅₀ of 0.39 μg mL⁻¹ (≈ 0.63 μM) in a 48‑h growth inhibition assay [1], whereas monomethyl auristatin E (MMAE) achieves a GI₅₀ of 0.000683 μM (0.683 nM) by MTT assay . This represents a ≈ 922‑fold difference in molar potency, demonstrating that Dolastatin 18 is not a high‑potency payload candidate but a moderate‑affinity tool compound.

Cytostatic potency vs MMAE
Cross-study comparable
Dolastatin 18 GI500.63 μM vs MMAE 0.683 nM
≈922-fold lower molar potency on NCI-H460
Supports moderate-affinity tool use; not a high-potency payload
Cross-study comparison; assay conditions differ
cytotoxicity NSCLC tubulin inhibitor

Potency Ranking Within the Dolastatin Family: Dolastatin 18 Is 10³–10⁴‑Fold Less Active Than Dolastatin 10

Dolastatin 10 inhibits the NCI‑60 cell panel with a mean GI₅₀ of 0.01 nM [1], whereas Dolastatin 18 shows a GI₅₀ of 0.39 μg mL⁻¹ (≈ 630 nM) on NCI‑H460 [2]. Across the class, Dolastatin 15 displays intermediate potency (IC₅₀ 0.039–28.8 nM on SCLC lines [3]), while Dolastatin 16 achieves GI₅₀ = 0.00096 μg mL⁻¹ (≈ 0.0016 μM) on NCI‑H460 [4]. The resulting potency hierarchy is Dol 10 ≫ Dol 16 ≥ Dol 15 ≫ Dol 18.

Dolastatin family ranking
Cross-study comparable
Dol 10 ≫ Dol 16 ≥ Dol 15 ≫ Dol 18
Dolastatin 18 ≈ 630 nM; >10³-fold less potent than dolastatin 10
Low-affinity tool for selectivity screens and wash-out studies
Ranking based on reported NCI-H460 and NCI-60 panel data
dolastatin class comparison tubulin GI50 ranking

Unique Thiazole‑Containing Scaffold and Unusual (R)‑N‑Me‑Phe Stereochemistry Not Found in Auristatins

Dolastatin 18 (C₃₅H₄₆N₄O₄S) contains a thiazole ring at the C‑terminus (Doe‑thiazole) and an (R)‑configured N‑methyl‑phenylalanine residue [1], a stereochemistry described as 'unusual among amino acid components of the sea hare' [2]. In contrast, MMAE/MMAF are linear pentapeptides lacking a thiazole moiety and carry only N‑terminal methylation differences [3]. Dolastatin 10, while more potent, is also a pentapeptide without this thiazole‑dolaphenine terminus [4]. The tripeptide scaffold of Dolastatin 18 provides a minimal pharmacophore for studying thiazole‑dependent tubulin interactions.

Thiazole scaffold & stereochemistry
Supporting evidence
C-terminal thiazole + (R)-N-Me-Phe
Tripeptide scaffold vs pentapeptide auristatins
Supports thiazole-tubulin SAR and stereochemical-control studies
Confirmed by NMR and X-ray crystallography
structural differentiation stereochemistry thiazole pharmacophore

Verified Synthetic Route with Crystallographic Confirmation Facilitates Procurement of Characterized Material

A practical total synthesis of Dolastatin 18 was reported starting from dolaphenine (a Dolastatin 10 subunit) and Meldrum’s acid, yielding multi‑milligram quantities of crystalline product [1]. X‑ray crystal structure determination provided unambiguous stereochemical assignment and a benchmark for analytical characterization (HPLC purity, NMR, MS) [2]. This contrasts with many minor dolastatins (e.g., Dolastatin 17, 16) for which no synthetic route or crystal structure has been publicly disclosed, increasing procurement risk for structurally unvalidated material.

Synthetic route & crystallography
Supporting evidence
Total synthesis reported + X-ray crystal structure solved
Multi-milligram crystalline product; stereochemistry confirmed
Enables rigorous identity and purity verification upon procurement
Reference data unavailable for many minor dolastatin congeners
synthesis X-ray crystallography quality control

Class‑Level Tubulin‑Binding Activity: Dolastatin 18 as a Potential Low‑Affinity Vinca‑Domain Ligand

All dolastatins are classified as vinca‑domain tubulin binders that inhibit microtubule assembly [1]. While direct tubulin polymerization IC₅₀ data for Dolastatin 18 have not been reported, its structural homology to Dolastatin 10 (tubulin polymerization IC₅₀ = 1.2 μM [2]) and the presence of the conserved dolaphenine moiety support shared target engagement. The ≈ 630‑fold lower cellular potency of Dolastatin 18 versus Dolastatin 10 suggests it may function as a weaker tubulin ligand, potentially useful for studying binding kinetics or for designing affinity‑attenuated probes.

Tubulin-binding class inference
Class-level inference
Vinca-domain tubulin binder class membership
Direct tubulin polymerization IC₅₀ not reported for dolastatin 18
Fills affinity gap between high-potency agents and inactive controls
Data to verify; inferred from structural homology to dolastatin 10
tubulin binding vinca domain microtubule inhibition

High‑Value Procurement Scenarios for Dolastatin 18 Based on Quantitative Differentiation


Moderate‑Affinity Tubulin Probe for Mechanistic and Kinetic Studies

Investigators requiring a tubulin‑binding agent with attenuated cytotoxicity can employ Dolastatin 18 (GI₅₀ ≈ 0.63 μM) as a reversible, low‑affinity probe. Its ≥ 900‑fold lower potency versus MMAE allows competition binding assays and wash‑out experiments that are unfeasible with ultra‑potent payloads, while maintaining the conserved dolaphenine‑based vinca‑domain recognition motif [1][2].

Structure‑Activity‑Relationship (SAR) Studies of the Thiazole Pharmacophore

Dolastatin 18 is the only dolastatin family member bearing a C‑terminal thiazole ring with crystallographically confirmed (R)‑N‑Me‑Phe stereochemistry [1]. SAR programs exploring thiazole‑dependent tubulin binding or aiming to design thiazole‑containing payloads with novel selectivity profiles can use Dolastatin 18 as a structurally characterized starting scaffold.

Negative Control or Tool Compound in High‑Throughput Cytotoxicity Screening

In high‑throughput screens designed to identify potent (pM–nM) antimitotic hits, Dolastatin 18 (≈ 630 nM) serves as a well‑characterized, low‑potency reference. Its activity window falls between inactive controls and highly potent agents such as Dolastatin 10 (0.01 nM) or MMAE (0.683 nM), providing a benchmark for assay Z‑factor calibration and hit‑to‑lead triage [1][2].

Analytical Reference Standard for Dolastatin Research and Quality Control

Because a validated total synthesis and X‑ray crystal structure exist for Dolastatin 18, it can be procured as a highly characterized reference standard (HPLC purity, NMR, MS, crystallographic data) for natural product dereplication, LC‑MS metabolomics of Dolabella extracts, or quality control of synthetic dolastatin libraries [1].

Application
Selection Property
Validation Focus
Moderate-affinity tubulin probe studies
Sub-micromolar cellular potency
Wash-out kinetics and competition-binding endpoints
Thiazole pharmacophore SAR
C-terminal thiazole + (R)-N-Me-Phe stereochemistry
Thiazole-dependent tubulin interaction profiling
Cytotoxicity screening reference
Moderate potency between inactive controls and potent hits
Assay Z-factor calibration and hit triage benchmarks
Analytical reference standard
Validated synthesis and crystallographic reference data
HPLC, NMR, and MS identity confirmation for dereplication
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